LIMK-IN-1

LIMK1 inhibition LIMK2 inhibition kinase inhibitor potency

Inconsistent LIMK inhibitor potency and selectivity derail reliable pathway analysis. LIMK-IN-1 eliminates this variability: • Potency: IC₅₀ 0.5 nM (LIMK1), 0.9 nM (LIMK2) - 14× stronger than BMS-5. • Selectivity: >100× over ROCK1, >900× over ROCK2, ensuring clean actin-dynamics readouts. • Validated efficacy: +30% outflow facility in perfused porcine eyes; normalizes IOP in steroid-induced hypertensive mice. • Reference standard for biochemical/cellular assay benchmarking in glaucoma programs.

Molecular Formula C20H21BrN8
Molecular Weight 453.3 g/mol
Cat. No. B608578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLIMK-IN-1
SynonymsLIMK-IN-22j;  LIMK IN 22j;  LIMKIN22j;  LIMK inhibitor 22j;  LIMK inhibitor-22j; 
Molecular FormulaC20H21BrN8
Molecular Weight453.3 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C(=NC2=CC(=CC=C2)Br)NC#N)C3=NC=NC4=C3C(=CN4)C
InChIInChI=1S/C20H21BrN8/c1-13-9-23-18-17(13)19(26-12-25-18)28-6-7-29(14(2)10-28)20(24-11-22)27-16-5-3-4-15(21)8-16/h3-5,8-9,12,14H,6-7,10H2,1-2H3,(H,24,27)(H,23,25,26)/t14-/m0/s1
InChIKeyKSECQYDNQYAZMQ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LIMK-IN-1: Dual LIMK1/2 Inhibitor Profile


LIMK-IN-1 (Compound 14), also cataloged as LIMK-IN-22j, is a synthetic small-molecule inhibitor of LIM kinase 1 and 2 (LIMK1/2). It exhibits sub-nanomolar to low nanomolar biochemical potency against both LIMK isoforms, with reported IC₅₀ values of 0.5–3.2 nM for LIMK1 and 0.9–1.2 nM for LIMK2 [1]. The compound demonstrates substantial selectivity over the related AGC-family kinases ROCK1 and ROCK2, with reported selectivity margins of >100-fold and >900-fold, respectively [1]. Its primary validated research applications include modulating intraocular pressure in ex vivo perfusion models and in vivo steroid-induced ocular hypertension models [1].

LIMK-IN-1: Why Generic Substitution Fails


LIMK inhibitors cannot be treated as interchangeable chemical probes. While multiple compounds target the LIMK1/2 ATP-binding pocket, critical differences in absolute potency, isoform bias, kinome selectivity, and mechanism of action (orthosteric vs. allosteric) directly affect experimental outcomes. For example, BMS-5 (LIMKi3) exhibits ~10–15-fold lower biochemical potency than LIMK-IN-1, requiring substantially higher concentrations to achieve equivalent target engagement in cellular assays . The allosteric inhibitor TH-257 is approximately 40–160-fold less potent than LIMK-IN-1 and engages a distinct conformational binding pocket, yielding different cellular pharmacodynamics . T56-LIMKi is a selective LIMK2 inhibitor but exhibits weak cellular antiproliferative activity (IC₅₀ ≈ 35 μM in Panc-1 cells) [1]. Substituting any of these compounds without adjusting for potency, selectivity, and mechanism fundamentally alters the dose-response relationship and may confound interpretation of LIMK pathway pharmacology.

LIMK-IN-1: Quantitative Comparison Evidence


Biochemical Potency vs. BMS-5

LIMK-IN-1 exhibits approximately 14-fold greater biochemical potency against LIMK1 compared to the widely used reference inhibitor BMS-5 (LIMKi3). Against LIMK2, LIMK-IN-1 is approximately 8.9-fold more potent. This potency differential is critical for in vitro studies where achieving maximal target engagement at lower compound concentrations reduces the risk of off-target effects [1].

LIMK1 inhibition LIMK2 inhibition kinase inhibitor potency biochemical IC50

ROCK Kinase Selectivity Profile

LIMK-IN-1 demonstrates substantial selectivity over the closely related Rho-associated coiled-coil kinases ROCK1 and ROCK2, which share high sequence homology with LIMK in the AGC kinase family. LIMK-IN-1 displays >100-fold selectivity for LIMK2 over ROCK1 (IC₅₀ ROCK1 = 260 nM) and >900-fold selectivity over ROCK2 (IC₅₀ ROCK2 = 2700 nM) [1]. This selectivity profile exceeds typical class expectations, as many early LIMK inhibitors suffered from significant ROCK cross-reactivity due to conserved ATP-binding pocket architecture.

kinase selectivity ROCK1 ROCK2 AGC kinase family off-target profiling

Ex Vivo Outflow Facility Efficacy

LIMK-IN-1 demonstrates functional efficacy in a physiologically relevant ex vivo model of aqueous humor dynamics. In a pig eye perfusion assay, treatment with 100 nM LIMK-IN-1 increased outflow facility by approximately 30% relative to baseline [1]. This effect is directly attributable to LIMK inhibition and subsequent actin cytoskeletal relaxation in the trabecular meshwork. Comparable ex vivo outflow facility data for BMS-5, TH-257, or T56-LIMKi are not available in the published literature, making LIMK-IN-1 the most extensively validated tool compound for ocular outflow studies.

ocular hypertension trabecular meshwork aqueous humor outflow glaucoma model ex vivo perfusion

In Vivo IOP Reduction in Ocular Hypertension

LIMK-IN-1 is validated in vivo for its intended therapeutic application. Following topical ocular administration in a steroid-induced mouse model of ocular hypertension, LIMK-IN-1 reduced intraocular pressure (IOP) to baseline levels . This finding distinguishes LIMK-IN-1 from comparator compounds BMS-5 and TH-257, for which peer-reviewed in vivo IOP reduction data are either absent or not reported in the primary literature. T56-LIMKi has been evaluated in cellular proliferation assays but lacks reported in vivo ocular pharmacodynamic data.

intraocular pressure IOP reduction steroid-induced glaucoma topical ocular dosing in vivo efficacy

Potency vs. TH-257 (Allosteric)

LIMK-IN-1 is an orthosteric ATP-competitive inhibitor, whereas TH-257 is an allosteric inhibitor targeting a pocket induced by the αC-helix and DFG-out conformation [1]. Biochemically, LIMK-IN-1 is approximately 43- to 168-fold more potent than TH-257 against LIMK1 (0.5–3.2 nM vs. 84 nM) and approximately 33- to 43-fold more potent against LIMK2 (0.9–1.2 nM vs. 39 nM) [1][2]. This potency differential has practical implications: TH-257 requires substantially higher concentrations to achieve equivalent target occupancy, which may limit its utility in cellular assays where solubility or off-target effects become confounding factors.

allosteric inhibitor orthosteric inhibitor LIMK chemical probe kinase inhibitor mechanism

Isoform Selectivity vs. T56-LIMKi

LIMK-IN-1 is a balanced dual LIMK1/2 inhibitor with sub-nanomolar to low nanomolar potency against both isoforms (LIMK1 IC₅₀ = 0.5–3.2 nM; LIMK2 IC₅₀ = 0.9–1.2 nM). In contrast, T56-LIMKi is a LIMK2-selective inhibitor that does not significantly inhibit LIMK1 and demonstrates weak cellular antiproliferative activity (IC₅₀ ≈ 35 μM in Panc-1 cells) [1]. The choice between a dual inhibitor and an isoform-selective inhibitor depends on the specific biological question: LIMK-IN-1 is appropriate for pan-LIMK pathway interrogation, whereas T56-LIMKi is suitable for dissecting LIMK2-specific functions.

LIMK1 selectivity LIMK2 selectivity isoform-specific inhibition kinase inhibitor profiling

LIMK-IN-1: Research & Application Scenarios


Ocular Hypertension & Glaucoma Research

Investigators requiring a LIMK inhibitor with validated ex vivo and in vivo efficacy in ocular outflow models should prioritize LIMK-IN-1. The compound increases outflow facility by ~30% at 100 nM in perfused porcine eyes and reduces IOP to baseline in steroid-induced hypertensive mice following topical dosing [1]. Comparable functional validation is absent for BMS-5, TH-257, and T56-LIMKi, making LIMK-IN-1 the most de-risked tool compound for glaucoma-focused research programs [1].

High-Potency Cellular Target Engagement

When experimental design requires maximal LIMK inhibition at low nanomolar concentrations—for example, to avoid DMSO cytotoxicity or off-target kinase engagement at higher doses—LIMK-IN-1 offers a 14-fold potency advantage over BMS-5 and a >40-fold advantage over TH-257 [1]. This potency margin is particularly valuable in long-term cellular assays (e.g., migration, invasion, or cytoskeletal remodeling studies) where sustained target coverage is required [1].

ROCK-Independent LIMK Pathway Dissection

Studies requiring clean interpretation of LIMK-specific effects on actin dynamics must minimize confounding ROCK pathway inhibition. LIMK-IN-1 provides >900-fold selectivity over ROCK2 and >100-fold over ROCK1, substantially exceeding the selectivity margins typical of earlier-generation LIMK inhibitors [1]. This profile enables confident attribution of observed phenotypes (e.g., cofilin dephosphorylation, stress fiber disassembly) to LIMK inhibition rather than off-target ROCK activity [1].

Benchmarking Novel LIMK Inhibitors

For medicinal chemistry and drug discovery programs developing next-generation LIMK inhibitors, LIMK-IN-1 serves as an appropriate reference compound for biochemical and cellular assay benchmarking. Its sub-nanomolar potency against both LIMK1 and LIMK2 establishes a high-performance reference standard against which novel chemical matter can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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